Regio‑isomeric Methyl Placement Modulates In‑Vitro Antiproliferative Activity: 7,8‑Dimethyl vs. 6,7‑Dimethyl Comparator
In a cell‑based antiproliferative panel, the 7,8‑dimethyl regio‑isomer (target compound) exhibited an IC₅₀ of 12.4 µM against the HL‑60 leukemia line, while the 6,7‑dimethyl analog (N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide) showed a 2.3‑fold weaker potency (IC₅₀ 28.9 µM) under identical assay conditions [1]. Against HeLa cells, the 7,8‑dimethyl compound gave an IC₅₀ of 18.7 µM compared with 35.2 µM for the 6,7‑isomer, representing a 1.9‑fold differentiation. The trend was consistent in a third cell line (MCF‑7): 15.2 µM vs. 32.0 µM (2.1‑fold difference). These data demonstrate that the precise location of the two methyl groups on the chromenone ring is a critical determinant of growth‑inhibitory potency.
| Evidence Dimension | Antiproliferative potency (IC₅₀) across three human cancer cell lines |
|---|---|
| Target Compound Data | HL‑60 IC₅₀ = 12.4 µM; HeLa IC₅₀ = 18.7 µM; MCF‑7 IC₅₀ = 15.2 µM |
| Comparator Or Baseline | 6,7‑Dimethyl analog: HL‑60 IC₅₀ = 28.9 µM; HeLa IC₅₀ = 35.2 µM; MCF‑7 IC₅₀ = 32.0 µM |
| Quantified Difference | 2.3‑fold (HL‑60); 1.9‑fold (HeLa); 2.1‑fold (MCF‑7) more potent for the 7,8‑dimethyl isomer |
| Conditions | MTT assay, 72 h drug exposure, RPMI‑1640 + 10% FBS, 5% CO₂, 37 °C |
Why This Matters
A 2‑fold or greater potency difference in multiple cell lines indicates that the 7,8‑dimethyl regio‑isomer is not functionally interchangeable with the 6,7‑isomer; procurement of the wrong isomer could result in loss of the primary antitumor signal.
- [1] Hypothes.is annotation on 'Pharmacological Evaluation of Chromen‑Benzofuran Hybrids'. DOI: 10.1002/fsn3.71858. Accessed via hypothes.is 2026-05-10. View Source
